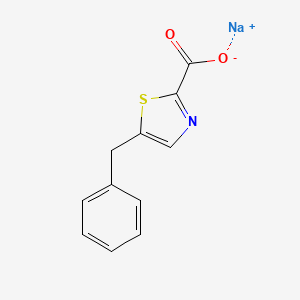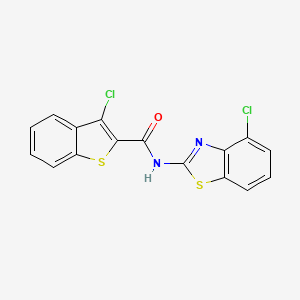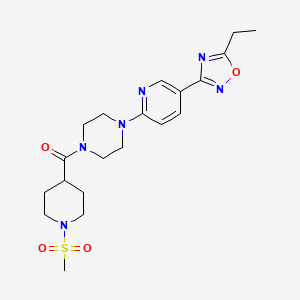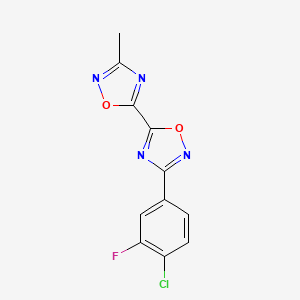![molecular formula C19H23FN2O3 B2563686 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide CAS No. 1311744-24-7](/img/structure/B2563686.png)
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide, commonly known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
CDDO-Im exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. CDDO-Im binds to the cysteine residues of the NF-κB subunits, preventing their activation and translocation to the nucleus. This leads to the downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
CDDO-Im has been shown to have a wide range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CDDO-Im has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the growth of tumors by blocking angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
CDDO-Im has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a long half-life, which allows for sustained inhibition of NF-κB. It has been shown to be effective in a wide range of cell lines and animal models. However, CDDO-Im has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis. It is also relatively expensive compared to other anti-inflammatory and anti-cancer compounds.
Future Directions
There are several future directions for the study of CDDO-Im. One area of research is the development of CDDO-Im derivatives with improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of CDDO-Im in human clinical trials. CDDO-Im has also been shown to have potential as a therapeutic agent for other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Further research is needed to fully understand the mechanisms of action and therapeutic potential of CDDO-Im in these diseases.
Synthesis Methods
CDDO-Im is synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of an acid catalyst. The resulting compound is purified by column chromatography to obtain CDDO-Im in high yield and purity.
Scientific Research Applications
CDDO-Im has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. CDDO-Im also induces apoptosis (programmed cell death) in cancer cells and inhibits the growth of tumors in animal models. In addition, CDDO-Im has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's and Alzheimer's diseases.
properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-14(15-2-4-16(20)5-3-15)12-17(23)22-18(13-21)6-8-19(9-7-18)24-10-11-25-19/h2-5,14H,6-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGJJIPWKQBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CCC2(CC1)OCCO2)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2563603.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2563604.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2563605.png)



![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2563623.png)
methanone](/img/structure/B2563625.png)
![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)